molecular formula C6H9BrO2 B6217478 {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2751610-63-4

{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B6217478
CAS No.: 2751610-63-4
M. Wt: 193.04 g/mol
InChI Key: GPUNHMDOEPNKKW-UHFFFAOYSA-N
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Description

{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a bromine atom and an oxabicyclo group, making it an interesting subject for various chemical studies and applications .

Chemical Reactions Analysis

{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol include other bicyclo[2.1.1]hexane derivatives. These compounds share the bicyclic structure but differ in their substituents, which can significantly impact their chemical properties and applications. For example, compounds with different halogen atoms or functional groups may exhibit varying reactivity and biological activity .

Properties

CAS No.

2751610-63-4

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

InChI

InChI=1S/C6H9BrO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2

InChI Key

GPUNHMDOEPNKKW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CO)Br

Purity

95

Origin of Product

United States

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